molecular formula C17H15N3O B7466739 1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile

Cat. No. B7466739
M. Wt: 277.32 g/mol
InChI Key: ZRGWQEQQRYOZTR-OQLLNIDSSA-N
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Description

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile, also known as DMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation, and the improvement of cognitive function in animal models of Alzheimer's disease. This compound has also been found to have low toxicity and good bioavailability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile in lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without adverse effects. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to target specific pathways.

Future Directions

There are several future directions for research on 1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile, including further studies on its mechanism of action, the development of analogs with improved efficacy and specificity, and the testing of its therapeutic potential in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.

Synthesis Methods

The synthesis of 1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile involves the reaction of 1-methyl-2-oxoindoline-3-acetonitrile with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrrole-4-carbonitrile in the presence of a base. The resulting product is a yellow crystalline powder with a melting point of 215-217°C.

Scientific Research Applications

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroprotection, this compound has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory effects, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

properties

IUPAC Name

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-12(8-13(10-18)19(11)2)9-15-14-6-4-5-7-16(14)20(3)17(15)21/h4-9H,1-3H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGWQEQQRYOZTR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C2C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C#N)/C=C/2\C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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